molecular formula C7H3Cl2IN2 B8154832 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8154832
M. Wt: 312.92 g/mol
InChI Key: FHOCPVJFRDQMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (C₇H₄ClIN₂) is a fused bicyclic heterocycle featuring a pyrrole ring fused to a pyridine ring. Key substituents include chlorine atoms at positions 4 and 6 and an iodine atom at position 3 (Figure 1). Its molecular weight is 278.48 g/mol, with a monoisotopic mass of 277.91 . The iodine atom provides a handle for further functionalization via cross-coupling reactions, while the chlorine substituents enhance electrophilicity, influencing both synthetic reactivity and biological interactions.

  • Suzuki-Miyaura couplings using halogenated precursors (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) .
  • Reductive amination and acylation of nitro intermediates .
  • Sulfonylation at the pyrrole nitrogen to improve stability .

Properties

IUPAC Name

4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOCPVJFRDQMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2I)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination at the C3 Position

Iodination is typically achieved using N-iodosuccinimide (NIS) under basic conditions. For example, 1H-pyrrolo[2,3-b]pyridine reacts with NIS in dichloromethane (DCM) in the presence of potassium hydroxide (KOH) to yield 3-iodo-1H-pyrrolo[2,3-b]pyridine (5 ) with 95% efficiency. The reaction proceeds via electrophilic aromatic substitution, where the pyrrole’s electron-rich C3 position is selectively targeted.

Key reaction conditions :

  • Solvent: Dichloromethane

  • Base: KOH (0.5 equiv)

  • Temperature: Room temperature

  • Time: 15 hours

Post-reaction workup involves washing with sodium thiosulfate to remove excess iodine, followed by brine and drying. The product is obtained as a white solid without requiring further purification.

Sequential Chlorination at C4 and C6

Chlorination of the pyrrolopyridine ring is performed after iodination to avoid competing reactivity. Two primary methods are employed:

Direct Chlorination Using Phosphorus Oxychloride (POCl3)

Phosphorus oxychloride serves as both a chlorinating agent and solvent. For example, 3-iodo-1H-pyrrolo[2,3-b]pyridine is treated with POCl3 under reflux to introduce chlorine at C4 and C6. The reaction is typically conducted at 110°C for 4–6 hours, yielding 4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Optimization considerations :

  • Excess POCl3 ensures complete dichlorination.

  • Anhydrous conditions prevent hydrolysis of POCl3.

Stepwise Chlorination via N-Oxide Intermediates

An alternative approach involves synthesizing a pyrrolopyridine N-oxide intermediate to direct chlorination. For instance, 3-iodo-1H-pyrrolo[2,3-b]pyridine is oxidized with m-chloroperbenzoic acid (mCPBA) to form the N-oxide (6 ), which undergoes chlorination at C4 and C6 using POCl3. The N-oxide group enhances electron density at specific positions, facilitating regioselective substitution.

Advantages :

  • Higher regioselectivity compared to direct chlorination.

  • Reduced side products.

Protective Group Strategies

The NH group in pyrrolopyridines often necessitates protection during halogenation to prevent undesired side reactions. Two protective approaches are prominent:

Methyl Protection

Treatment of 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine with methyl iodide in dimethylformamide (DMF) and sodium hydride (NaH) yields the N-methyl derivative (9 ). This method is efficient (73% yield) but may require deprotection steps in subsequent syntheses.

4-Methoxybenzyl (PMB) Protection

Using 4-methoxybenzyl chloride (PMBCl) and potassium carbonate in DMF, the NH group is protected with a PMB moiety (9′ ), which is stable under chlorination conditions and easily removed via acid hydrolysis. This method offers higher yields (88%) and compatibility with diverse reaction conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary chlorination methods:

ParameterDirect Chlorination (POCl3)N-Oxide-Mediated Chlorination
Yield80–85%75–78%
RegioselectivityModerateHigh
Reaction Time4–6 hours8–10 hours
Purification ComplexityLowModerate

The direct method is favored for its simplicity, while the N-oxide route provides better control over substitution patterns.

Characterization and Quality Control

Critical analytical data for 4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine include:

  • 1H NMR (DMSO-d6): δ 12.29 (s, 1H, NH), 7.72–7.69 (m, 2H, aromatic), 7.16 (d, J = 7.7 Hz, 1H, aromatic).

  • 13C NMR : Signals at δ 147.2 (C4), 144.7 (C6), 131.8 (C3), and 55.3 (C-I).

  • HRMS : m/z calculated for C7H5Cl2IN2 [M+H]+: 312.8763; found: 312.8765.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing halogenation at unintended positions is minimized using protective groups or N-oxide intermediates.

  • Stability : The compound is light-sensitive; storage in amber vials under inert atmosphere is recommended.

  • Scalability : Batch size limitations arise from exothermic reactions during iodination. Slow addition of NIS and temperature control (−10°C) mitigate this .

Chemical Reactions Analysis

4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling, leading to the formation of various biaryl or alkynyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid would yield a biaryl product.

Scientific Research Applications

4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important in cancer therapy.

    Biological Studies: The compound is studied for its potential inhibitory effects on various enzymes and receptors, making it a candidate for drug development.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

    Material Science: The compound’s unique structure makes it useful in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the ATP-binding site of FGFRs, the compound prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

Key Structural Variants
Compound Substituents Key Properties/Applications References
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-Cl, 3-I Intermediate for kinase inhibitors
5-Aryl-3-N-acylamino derivatives 5-Aryl, 3-N-acylamino Enhanced binding to adenosine receptors
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridines 3-Pyrazolyl Protein kinase inhibition (e.g., TNIK)
Morpholine-substituted derivatives R2 = morpholine Improved aqueous solubility

Thieno[2,3-b]pyridine Derivatives

Structural Differences

  • Core Heteroatom: Thieno analogs replace the pyrrole nitrogen with sulfur, reducing polarity and solubility .
  • Bioactivity: Thieno[2,3-b]pyridines target PI-PLC in cancer cells, altering lipid metabolism and inducing apoptosis .
Compound Substituents Key Properties/Applications References
Thieno[2,3-b]pyridine-3-carbonitriles 3-CN, aryl groups Anticancer activity (MDA-MB-231 IC₅₀ ~10 µM)
Morpholine-substituted thieno derivatives R2 = morpholine Solubility enhancement (10–20× improvement)

Solubility Challenges Thieno derivatives require cyclodextrin-based formulations for in vivo studies due to poor aqueous solubility, whereas pyrrolo analogs with polar substituents (e.g., morpholine) achieve better solubility without excipients .

Pyrido[2,3-d]pyrimidines and Other Heterocycles

Functional Diversity

  • Pyrido[2,3-d]pyrimidines derived from 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile exhibit antibacterial activity .

Physicochemical and Pharmacokinetic Comparison

Solubility and Bioavailability

Property 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Thieno[2,3-b]pyridine Morpholine-Pyrrolo Derivative
Aqueous Solubility Low (halogens reduce polarity) Very low Moderate (20–50 µM)
LogP (Predicted) ~3.5 (high lipophilicity) ~4.0 ~2.8
Formulation Requirements Cyclodextrin or lipid-based Cyclodextrin Aqueous buffer

Key Insight : Replacing sulfur with nitrogen in the core scaffold improves solubility but may reduce metabolic stability .

Biological Activity

4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pyrrole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : 4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C₁₃H₇Cl₂IN₂O₂S
  • Molecular Weight : 453.09 g/mol
  • CAS Number : 2055841-50-2

Research indicates that 4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine may interact with various biological targets:

  • Inhibition of Kinases : This compound has shown promise as a kinase inhibitor. Specifically, it has been associated with the inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which plays a critical role in cellular signaling pathways linked to neurodegenerative diseases and cancer. In enzymatic assays, it demonstrated nanomolar-level inhibitory activity against DYRK1A, indicating its potential as a therapeutic agent in conditions where DYRK1A is implicated .
  • Antioxidant and Anti-inflammatory Properties : The compound exhibits significant antioxidant activity and has been tested in models of inflammation. For instance, it was evaluated using ORAC (Oxygen Radical Absorbance Capacity) assays and LPS-induced pro-inflammatory response evaluations in BV2 microglial cells, showing robust anti-inflammatory effects .

Table 1: Biological Activity Overview

Activity TypeAssay MethodologyObserved Activity
DYRK1A InhibitionEnzymatic AssaysNanomolar-level inhibition
Antioxidant ActivityORAC AssaysSignificant antioxidant capacity
Anti-inflammatoryLPS-induced assaysRobust reduction in inflammatory markers

Case Studies

Several studies have investigated the biological activity of 4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine:

  • DYRK1A Inhibition Study : A study utilizing computational modeling and subsequent synthesis revealed that derivatives of this compound could effectively inhibit DYRK1A. The resulting compounds were subjected to various biological assays confirming their efficacy as potential therapeutic agents for neurodegenerative diseases .
  • Antioxidant and Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in microglial cells stimulated by lipopolysaccharides (LPS). These findings suggest its utility in treating neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, and what are their limitations?

  • Methodology : The compound is typically synthesized via halogenation and cross-coupling reactions. A common approach involves iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone, followed by substitution reactions with chlorinating agents (e.g., POCl₃) . Key limitations include low regioselectivity during halogenation and the need for inert conditions to prevent decomposition of intermediates.
  • Data : In one protocol, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine was synthesized in 92% yield using NIS, while subsequent chlorination steps require careful stoichiometric control to avoid over-halogenation .

Q. How is 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine characterized structurally and functionally?

  • Methodology : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.9 ppm), while HRMS confirms molecular weight (e.g., [M+H]+ for C₇H₄Cl₂IN₂: 328.83 g/mol) .
  • Functional analysis : Reactivity is assessed via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the iodine position .

Q. What structure-activity relationships (SAR) are known for halogenated pyrrolo[2,3-b]pyridines?

  • Methodology : SAR studies compare analogs with varying halogen positions (e.g., 4,6-dichloro vs. 5-chloro-4-iodo derivatives). Biological activity is tested via kinase inhibition assays or cytotoxicity screens.
  • Key findings :

Substituent PositionActivity ProfileReference
4-Cl, 6-Cl, 3-IEnhanced kinase inhibition
5-Cl, 4-IAnticancer potential
Halogens at 4/6 positions increase electrophilicity, improving interactions with catalytic kinase domains .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine to improve yield and regioselectivity?

  • Methodology : Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with K₂CO₃ in toluene/ethanol at 105°C. Microwave-assisted synthesis reduces reaction time. For sterically hindered boronic acids, add 10 mol% CuI to enhance coupling efficiency .
  • Data : A 96% yield was achieved for 5-aryl derivatives using 3-thienylboronic acid under these conditions .

Q. What analytical challenges arise in distinguishing positional isomers of polyhalogenated pyrrolo[2,3-b]pyridines?

  • Methodology : Use tandem mass spectrometry (LC-MS/MS) and 2D NMR (COSY, NOESY) to differentiate isomers. For example, 4,6-dichloro vs. 5,7-dichloro isomers show distinct NOE correlations between H-2 and H-5 protons .
  • Case study : 5-Chloro-4-iodo and 4-chloro-5-iodo isomers were resolved via ¹H-¹³C HMBC, correlating iodine’s deshielding effect on adjacent carbons .

Q. How do contradictory SAR data for halogenated pyrrolo[2,3-b]pyridines in kinase inhibition studies arise?

  • Analysis : Discrepancies stem from assay conditions (e.g., ATP concentration) and target kinase flexibility. For instance, 4,6-dichloro-3-iodo derivatives show potent FGFR1 inhibition (IC₅₀ = 12 nM) but weak activity against TrkA due to steric clashes in the ATP-binding pocket .
  • Resolution : Perform molecular dynamics simulations to map binding poses and guide substituent modifications .

Q. What computational strategies predict the reactivity of 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in nucleophilic substitution?

  • Methodology : Density functional theory (DFT) calculates Fukui indices to identify electrophilic centers. The 3-iodo position exhibits higher electrophilicity (F⁻ = 0.45) than chlorinated positions, aligning with experimental reactivity in SNAr reactions .
  • Application : Docking studies (AutoDock Vina) model interactions with cysteine residues in target proteins, guiding functionalization for covalent inhibitors .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and low temperatures (<0°C) for iodination to prevent byproducts .
  • Characterization : Use deuterated DMSO for NMR to stabilize NH protons in the pyrrolo ring .
  • SAR Testing : Include counter-screens against non-target kinases to validate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.